Centchroman-d6

Description

BenchChem offers high-quality Centchroman-d6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Centchroman-d6 including the price, delivery time, and more detailed information at info@benchchem.com.

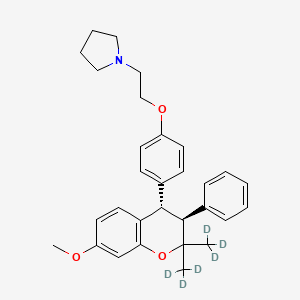

Structure

3D Structure

Properties

Molecular Formula |

C30H35NO3 |

|---|---|

Molecular Weight |

463.6 g/mol |

IUPAC Name |

1-[2-[4-[(3S,4S)-7-methoxy-3-phenyl-2,2-bis(trideuteriomethyl)-3,4-dihydrochromen-4-yl]phenoxy]ethyl]pyrrolidine |

InChI |

InChI=1S/C30H35NO3/c1-30(2)29(23-9-5-4-6-10-23)28(26-16-15-25(32-3)21-27(26)34-30)22-11-13-24(14-12-22)33-20-19-31-17-7-8-18-31/h4-6,9-16,21,28-29H,7-8,17-20H2,1-3H3/t28-,29+/m0/s1/i1D3,2D3 |

InChI Key |

XZEUAXYWNKYKPL-QWJKUPTNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1([C@@H]([C@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C([2H])([2H])[2H] |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Centchroman-d6 in Selective Estrogen Receptor Modulator (SERM) Studies

Executive Summary

Centchroman (Ormeloxifene) is a non-steroidal Selective Estrogen Receptor Modulator (SERM) widely utilized as a once-weekly oral contraceptive and for the management of dysfunctional uterine bleeding. Its unique pharmacokinetic profile—characterized by a long terminal half-life (~168 hours) and extensive tissue distribution—demands high-precision bioanalytical methods for therapeutic drug monitoring (TDM) and metabolic profiling.

This guide details the application of Centchroman-d6 , the stable isotopically labeled (SIL) analog, as an Internal Standard (IS) in LC-MS/MS assays. By compensating for ionization suppression and matrix effects inherent in complex biological fluids, Centchroman-d6 ensures the generation of regulatory-grade pharmacokinetic data.

Part 1: The Molecular Architect – Native vs. Deuterated

To achieve "Scientific Integrity," one must first understand the chemical differential between the analyte and its metrological anchor.

Chemical Properties

Centchroman (C30H35NO3) contains a pyrrolidinoethoxy side chain responsible for its anti-estrogenic activity. The deuterated standard, Centchroman-d6, incorporates six deuterium atoms, typically on the pyrrolidine ring or the phenyl moieties, creating a mass shift of +6 Da.

| Feature | Centchroman (Analyte) | Centchroman-d6 (Internal Standard) |

| CAS Number | 31477-60-8 | 31477-60-8 (Labeled var.) |

| Formula | C30H35NO3 | C30H29D6NO3 |

| Mol. Weight | ~457.6 g/mol | ~463.6 g/mol |

| Precursor Ion (ESI+) | m/z 458.2 [M+H]+ | m/z 464.2 [M+H]+ |

| Retention Time | Co-elutes with Analyte | Co-elutes (slight deuterium shift possible) |

The Mechanism of Error Correction

In Electrospray Ionization (ESI), phospholipids and endogenous plasma components often compete for charge, causing Matrix Effects (ME) .

-

Without d6-IS: Matrix suppression varies between samples, causing non-linear quantification.

-

With d6-IS: Because Centchroman-d6 is chemically identical, it co-elutes with the analyte. Any suppression affecting the analyte affects the IS equally. The ratio of their responses remains constant, nullifying the error.

Part 2: Analytical Workflow Visualization

The following diagram illustrates the critical path from biological sample to validated data point.

Caption: Figure 1. End-to-end bioanalytical workflow for Centchroman quantification using Isotopic Dilution LC-MS/MS.

Part 3: Experimental Protocol (LC-MS/MS)

Note: This protocol assumes the use of a Triple Quadrupole Mass Spectrometer (e.g., Sciex 4500/5500 or Waters TQ-S).

Reagents & Standards

-

Stock Solution: Dissolve Centchroman and Centchroman-d6 in Methanol to 1 mg/mL.

-

Working IS Solution: Dilute Centchroman-d6 to ~50 ng/mL in 50% Methanol.

-

Extraction Solvent: n-Hexane with 2-5% Isopropanol (preferred for SERMs to minimize phospholipid extraction).

Sample Preparation (Liquid-Liquid Extraction)

LLE is superior to Protein Precipitation (PPT) for Centchroman due to the compound's high lipophilicity (LogP ~7).

-

Aliquot: Transfer 100 µL of plasma into a glass tube.

-

Spike: Add 10 µL of Centchroman-d6 working solution. Vortex for 30s.

-

Extract: Add 2.0 mL of extraction solvent (n-Hexane:IPA, 98:2 v/v).

-

Agitate: Vortex for 5 minutes; Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Concentrate: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under Nitrogen at 40°C.[1]

-

Reconstitute: Dissolve residue in 100 µL Mobile Phase. Transfer to autosampler vials.

LC-MS/MS Parameters

Chromatography:

-

Column: Phenomenex Luna C18 (50 x 4.6 mm, 5 µm) or equivalent.

-

Mobile Phase: Acetonitrile : 10mM Ammonium Acetate (85:15 v/v).

-

Flow Rate: 0.5 - 0.8 mL/min (Isocratic).

-

Run Time: ~3.5 minutes.[2]

Mass Spectrometry (MRM Transitions): Tune your specific instrument, as fragmentation energies (CE) vary.

| Compound | Polarity | Precursor (Q1) | Product (Q3) | Purpose |

| Centchroman | ESI (+) | 458.2 | 98.1 | Quantifier (Pyrrolidine fragment) |

| Centchroman | ESI (+) | 458.2 | 225.1 | Qualifier |

| Centchroman-d6 | ESI (+) | 464.2 | 104.1* | Internal Standard |

*Note: The Q3 for d6 depends on the labeling position. If the pyrrolidine ring is labeled, Q3 is ~104. If the chroman core is labeled, Q3 remains ~98.

Part 4: Validation & Troubleshooting (Scientific Integrity)

Matrix Effect Compensation Logic

The primary failure mode in SERM analysis is ion suppression from phospholipids eluting late in the run. The diagram below visualizes how the d6-IS salvages data integrity even when suppression occurs.

Caption: Figure 2. The "Self-Validating" nature of Deuterated IS. Despite signal loss in Scenario B, the calculated ratio remains identical to the clean standard.

Troubleshooting Guide

-

Cross-Signal Interference (Crosstalk):

-

Deuterium Isotope Effect:

References

-

Lal, J., et al. (2015). "Rapid quantitative analysis of ormeloxifene and its active metabolite, 7-desmethyl ormeloxifene, in rat plasma using liquid chromatography-tandem mass spectrometry.

-

Central Drug Research Institute (CDRI). "Centchroman (Ormeloxifene): Mechanism and Pharmacology."

-

Sahoo, P.K., et al. (2014). "Stability indicating RP-HPLC method for estimation of ormeloxifene." Journal of Pharmaceutical Research.

-

FDA Bioanalytical Method Validation Guidance. (Industry Standard for IS usage).

Sources

Optimizing Bioanalytical Reliability: A Technical Guide to Centchroman-d6

Topic: Preliminary in vitro studies using Centchroman-d6 Content Type: Technical Guide / Whitepaper Audience: Bioanalytical Scientists, DMPK Researchers, Drug Development Leads

Executive Summary: The Isotopic Advantage

In the development of Selective Estrogen Receptor Modulators (SERMs) like Centchroman (Ormeloxif), the precision of pharmacokinetic (PK) data is non-negotiable. Centchroman-d6 —the hexadeuterated isotopolog—is not merely a reagent; it is a metrological anchor.

This guide details the preliminary in vitro validation required to establish Centchroman-d6 as a robust Internal Standard (IS) for LC-MS/MS bioanalysis. Unlike structural analogs, a Stable Isotope-Labeled (SIL) IS theoretically compensates for matrix effects, extraction variability, and ionization suppression. However, "theoretical" is insufficient for regulatory submission. We must experimentally validate the Deuterium Isotope Effect on chromatography and ensure no cross-signal interference exists between the analyte and its isotopolog.

Chemical Competency & The "Deuterium Effect"

Before biological incubation, the physicochemical behavior of Centchroman-d6 must be characterized relative to the unlabeled parent.

Chromatographic Retention Shift

Deuterium is slightly less lipophilic than hydrogen (C-D bonds have shorter bond lengths and lower polarizability than C-H bonds). In Reverse Phase Chromatography (RPC), this can cause the deuterated IS to elute slightly earlier than the analyte.[1]

-

Risk: If the shift moves the IS out of a matrix suppression zone that the analyte remains in, the IS fails to correct for the matrix effect.

-

Mitigation: Use high-resolution columns (e.g., C18, 1.7 µm particle size) but ensure the retention time difference (

) is

Isotopic Purity & Cross-Talk

-

IS

Analyte Interference: If the d6 standard contains traces of d0 (unlabeled Centchroman) due to incomplete synthesis, it will artificially inflate the analyte concentration. -

Analyte

IS Interference: If the mass difference (+6 Da) is insufficient, the natural isotopic envelope of the analyte (M+6 isotopes) might contribute to the IS channel. Note: For Centchroman (

Core Protocol: LC-MS/MS Method Development

Objective: Establish a quantitation method where Centchroman-d6 corrects for ionization variance without introducing bias.

Mass Spectrometry Optimization (MRM)

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS). Ionization: ESI Positive Mode (Centchroman is basic).

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Dwell Time (ms) |

| Centchroman | 458.2 | 98.1 (Piperidine ring) | 35 | 50 |

| Centchroman-d6 | 464.2 | 104.1 (d6-Piperidine) | 35 | 50 |

Note: The fragmentation pattern usually retains the labeled moiety. Ensure the d6-label is on the fragment monitored (e.g., the piperidine ring or the phenyl group, depending on synthesis).

Signal Cross-Talk Verification Protocol

Step 1: Inject a high concentration of Centchroman (ULOQ level) without IS. Monitor the IS channel (464.2

-

Acceptance Criteria: Response in IS channel

of the IS response in the LLOQ sample. Step 2: Inject the IS working solution (at assay concentration) without Centchroman. Monitor the Analyte channel (458.2 -

Acceptance Criteria: Response in Analyte channel

of the LLOQ response.[2]

In Vitro Application: Metabolic Stability Assessment

Once the analytical method is validated, Centchroman-d6 is used to quantify the "Intrinsic Clearance" (

Experimental Logic

To determine the metabolic half-life (

-

Why d6 here? The quenching step precipitates proteins, which can trap the drug. The d6 IS is added immediately at the quench step to track recovery losses during the subsequent centrifugation and supernatant transfer.

Step-by-Step Protocol: Microsomal Incubation

-

Preparation:

-

Pre-warm Human Liver Microsomes (HLM) and Phosphate Buffer (100 mM, pH 7.4) to 37°C.

-

Prepare NADPH Generating System (cofactor).

-

-

Incubation:

-

Test System: 1 µM Centchroman + 0.5 mg/mL HLM protein.

-

Start Reaction: Add NADPH to initiate metabolism.

-

Time Points: 0, 5, 15, 30, 45, 60 min.

-

-

Quenching (Critical Step):

-

At each time point, transfer 50 µL of incubate into 150 µL of ice-cold Acetonitrile containing 100 ng/mL Centchroman-d6 .

-

Causality: The cold organic solvent stops CYP450 activity instantly. The d6 IS is now part of the matrix, compensating for any adsorption to the well plate or pipette tips from this point forward.

-

-

Processing:

-

Vortex for 10 min; Centrifuge at 4,000 rpm for 15 min at 4°C.

-

Inject supernatant into LC-MS/MS.

-

-

Calculation:

-

Plot

vs. Time. -

Slope

= elimination rate constant. - .

-

Visualization: Validation Workflow

The following diagram illustrates the decision logic for validating Centchroman-d6 before it is cleared for use in the stability assay.

Caption: Decision tree for validating Centchroman-d6 as an Internal Standard, prioritizing interference checks and retention time stability.

Advanced Validation: Matrix Effect Quantification

To scientifically prove that Centchroman-d6 compensates for matrix effects (ME), you must perform the Matrix Factor (MF) experiment.

Data Presentation: Matrix Factor Calculation

Prepare three sets of samples:

-

Set A (Neat): Analyte + IS in pure solvent (Mobile Phase).

-

Set B (Post-Extraction Spike): Extracted blank matrix spiked with Analyte + IS after extraction.

-

Set C (Pre-Extraction Spike): Matrix spiked with Analyte + IS before extraction.

| Parameter | Calculation | Interpretation |

| Absolute Matrix Effect | < 100%: Ion Suppression> 100%: Ion Enhancement | |

| IS-Normalized MF | Target: ~1.0 If this is close to 1.0, the IS is perfectly tracking the analyte's suppression. | |

| Recovery (RE) | Efficiency of the extraction method (LLE/PPT). |

Self-Validating Check: If the IS-Normalized MF deviates from 1.0 by more than 15%, Centchroman-d6 is not co-eluting sufficiently with the analyte, or the "Deuterium Effect" is causing differential ionization.

References

-

Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. [Link]

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use. [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005).[2][3] Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401–407.[2][3] [Link]

-

Gu, H., Liu, G., Wang, J., Aubry, A. F., & Arnold, M. E. (2012). Selecting the Right Internal Standard for LC-MS/MS Bioanalysis. Bioanalysis, 4(17), 2127-2131. [Link]

-

Lal, J., et al. (2018). Centchroman: A safe reversible postcoital contraceptive with curative and prophylactic activity in many disorders.[4] Frontiers in Bioscience, 10, 1-14.[4] [Link]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. japsonline.com [japsonline.com]

- 3. Internal Standards for Quantitative LC-MS Bioanalysis [ouci.dntb.gov.ua]

- 4. Centchroman: A safe reversible postcoital contraceptive with curative and prophylactic activity in many disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Centchroman-d6 as an Internal Standard for Accurate Quantification by Mass Spectrometry

Abstract

This application note provides a comprehensive guide for the utilization of Centchroman-d6 as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of Centchroman in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol details a robust and validated methodology designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and clinical studies involving Centchroman. By leveraging the near-identical physicochemical properties of Centchroman-d6 to the analyte, this method effectively mitigates matrix effects and other sources of analytical variability, ensuring high accuracy, precision, and reliability of results.

Introduction: The Imperative of Internal Standards in LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and selective quantification of drugs and their metabolites in biological fluids.[1][2] However, the accuracy and precision of LC-MS/MS data can be significantly compromised by several factors, including sample preparation variability, instrument drift, and, most notably, matrix effects.[3][4] Matrix effects, which arise from co-eluting endogenous components of the biological matrix, can cause unpredictable ion suppression or enhancement, leading to erroneous quantification.[3][4]

The most effective strategy to counteract these variabilities is the use of a stable isotope-labeled internal standard (SIL-IS).[3][5][6] A SIL-IS is a form of the analyte in which one or more atoms have been replaced with their heavier stable isotopes (e.g., ²H (D), ¹³C, ¹⁵N).[5][6] Because SIL-ISs are chemically almost identical to the analyte, they co-elute during chromatography and experience the same extraction recovery and ionization effects.[7] By adding a known amount of the SIL-IS to the sample at the beginning of the workflow and measuring the analyte-to-IS peak area ratio, these sources of error can be effectively normalized, leading to highly accurate and precise quantification.[7]

Centchroman (Ormeloxifene) is a non-steroidal selective estrogen receptor modulator (SERM) used as an oral contraceptive and investigated for other therapeutic applications.[8] Accurate measurement of its concentration in biological samples is crucial for understanding its pharmacokinetics and ensuring its safety and efficacy.[9][10] This application note describes the use of Centchroman-d6, a deuterated analog of Centchroman, as an internal standard for its robust quantification.

Centchroman-d6: Physicochemical Properties and Rationale for Use

Centchroman-d6 is a stable isotope-labeled version of Centchroman where six hydrogen atoms in the two methyl groups at the 2-position of the benzopyran ring have been replaced with deuterium.[11]

Table 1: Physicochemical Properties of Centchroman and Centchroman-d6

| Property | Centchroman | Centchroman-d6 |

| Chemical Formula | C₃₀H₃₅NO₃ | C₃₀H₂₉D₆NO₃ |

| Molecular Weight | 457.62 g/mol | 463.66 g/mol |

| Structure | ||

| A similar structure with the two CH₃ groups at the top left replaced with CD₃ groups. | ||

| Isotopic Purity | N/A | Typically >98% |

The selection of Centchroman-d6 as an internal standard is based on the following key advantages:

-

Co-elution with Analyte: Due to its structural similarity, Centchroman-d6 exhibits nearly identical chromatographic behavior to Centchroman, ensuring that both compounds experience the same matrix effects at the same retention time.

-

Similar Ionization Efficiency: The ionization efficiency of Centchroman-d6 in the mass spectrometer source is comparable to that of Centchroman.

-

Mass Differentiation: The 6 Dalton mass difference allows for clear differentiation between the analyte and the internal standard by the mass spectrometer without isotopic crosstalk.

-

Stability: The deuterium labels on the methyl groups are stable and not prone to back-exchange with hydrogen atoms under typical analytical conditions.

Experimental Protocol: Quantitative Analysis of Centchroman in Human Plasma

This protocol provides a step-by-step guide for the analysis of Centchroman in human plasma using Centchroman-d6 as an internal standard.

Materials and Reagents

-

Centchroman reference standard (≥98% purity)

-

Centchroman-d6 internal standard (≥98% purity, isotopic purity ≥98%)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Protein precipitation solvent: Acetonitrile with 0.1% formic acid

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

Preparation of Standards and Quality Control Samples

-

Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Centchroman and Centchroman-d6 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Centchroman stock solution in 50:50 (v/v) acetonitrile:water to create calibration curve (CC) standards at concentrations ranging from 0.5 to 500 ng/mL.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Centchroman-d6 primary stock solution with 50:50 (v/v) acetonitrile:water.

-

Quality Control (QC) Samples: Prepare QC samples in pooled human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 1.5, 75, and 400 ng/mL).

Sample Preparation: Protein Precipitation

Caption: Protein precipitation sample preparation workflow.

LC-MS/MS Method

Table 2: LC-MS/MS Instrument Parameters

| Parameter | Setting | Rationale |

| LC System | ||

| Column | C18, 50 x 2.1 mm, 1.8 µm | Provides good retention and peak shape for Centchroman. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation for positive ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution from the reversed-phase column. |

| Gradient | 30% B to 95% B over 3 min, hold at 95% B for 1 min, return to 30% B and equilibrate for 1 min | A gradient ensures efficient elution and separation from matrix components. |

| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |

| Injection Volume | 5 µL | |

| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |

| MS System | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | Centchroman contains a basic nitrogen atom that is readily protonated. |

| Capillary Voltage | 3.5 kV | |

| Source Temperature | 150 °C | |

| Desolvation Temperature | 400 °C | |

| Desolvation Gas Flow | 800 L/hr | |

| MRM Transitions | ||

| Centchroman | Q1: 458.3 m/z, Q3: 112.1 m/z | Precursor ion corresponds to [M+H]⁺. The product ion is a stable fragment. |

| Centchroman-d6 | Q1: 464.3 m/z, Q3: 118.1 m/z | The 6 Da shift in both precursor and product ions confirms the deuteration. |

| Dwell Time | 100 ms |

Data Analysis and Quantification

The concentration of Centchroman in unknown samples is determined by calculating the peak area ratio of the Centchroman MRM transition to the Centchroman-d6 MRM transition. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. A linear regression with a 1/x² weighting is typically used.

Method Validation and Performance

A bioanalytical method using a stable isotope-labeled internal standard should be validated according to regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA).[2][12][13]

Selectivity and Matrix Effect

Caption: Mitigation of matrix effects using a co-eluting internal standard.

Selectivity should be assessed by analyzing at least six different blank plasma lots to ensure no significant interference at the retention times of Centchroman and Centchroman-d6. The matrix effect is quantitatively evaluated by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution.[4] The use of Centchroman-d6 is expected to result in an IS-normalized matrix factor close to 1.0, indicating effective compensation for matrix effects.[7]

Accuracy, Precision, and Recovery

The intra- and inter-day accuracy and precision should be evaluated using the QC samples. The acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ) of the nominal concentration for accuracy, and a coefficient of variation (CV) of ≤15% (≤20% for LLOQ) for precision.[12][14]

Extraction recovery is determined by comparing the analyte peak area in a pre-extraction spiked sample to that in a post-extraction spiked sample. While high recovery is desirable, consistency is more critical, as the SIL-IS will correct for low or variable recovery.

Best Practices and Troubleshooting

-

Purity of Internal Standard: Ensure the isotopic purity of Centchroman-d6 is high to prevent contribution to the analyte signal. The unlabeled Centchroman content in the IS should be minimal.

-

IS Concentration: The concentration of the internal standard should be optimized to provide a robust and reproducible signal without saturating the detector. A common practice is to use a concentration that is in the mid-range of the calibration curve.

-

Chromatographic Separation: While the SIL-IS co-elutes with the analyte, good chromatographic practice to separate them from the bulk of matrix components is still recommended to minimize overall ion suppression.

-

Data Review: Always visually inspect the chromatograms for peak shape and integration. The analyte-to-IS ratio in the blank sample (if any signal is present) should be negligible.

Conclusion

The use of Centchroman-d6 as a stable isotope-labeled internal standard provides a highly reliable and robust method for the quantitative analysis of Centchroman in biological matrices by LC-MS/MS. Its near-identical chemical and physical properties to the analyte ensure effective compensation for matrix effects and other sources of analytical variability. This application note provides a comprehensive protocol and best practices to aid researchers in developing and validating high-quality bioanalytical methods for Centchroman, thereby supporting its continued research and clinical development.

References

-

Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Analytical Chemistry & Techniques. Retrieved March 7, 2026, from [Link]

- Singh, S. P., et al. (2011). Development and validation of a rapid, sensitive liquid chromatography–tandem mass spectrometry method using electrospray ionization for quantitation of centchroman in rat plasma and its application to preclinical pharmacokinetic study.

- Kole, P. L., et al. (2011). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 29(11), 1008-1017.

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). PharmaTutor. Retrieved March 7, 2026, from [Link]

-

Development and validation of a rapid, sensitive liquid chromatography-tandem mass spectrometry method using electrospray ionization for quantitation of centchroman in rat plasma and its application to preclinical pharmacokinetic study. (2011). ResearchGate. Retrieved March 7, 2026, from [Link]

- Bowman, D. B., et al. (2023). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology, 47(3), 249-256.

-

Grant, R. P. (2017, August 1). Interference Testing and Mitigation in LC-MS/MS Assays. Clinical Chemistry. Retrieved March 7, 2026, from [Link]

-

Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc. Retrieved March 7, 2026, from [Link]

- Li, W., et al. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Expert Opinion on Drug Metabolism & Toxicology, 20(4), 189-192.

-

The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved March 7, 2026, from [Link]

- Raju, K. S. R., et al. (2015). Simultaneous determination of centchroman and tamoxifen along with their metabolites in rat plasma using LC-MS/MS. Bioanalysis, 7(8), 967-979.

-

Bioanalytical Method Validation Guidance for Industry. (2018, May). U.S. Food and Drug Administration. Retrieved March 7, 2026, from [Link]

-

Validation of Bioanalytical Methods — Highlights of FDA's Guidance. (n.d.). LCGC. Retrieved March 7, 2026, from [Link]

-

Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Avomeen. Retrieved March 7, 2026, from [Link]

-

Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. Retrieved March 7, 2026, from [Link]

-

Bioanalytical Method Validation. (2013, September). U.S. Food and Drug Administration. Retrieved March 7, 2026, from [Link]

-

Chemical Name : Centchroman-d6. (n.d.). Pharmaffiliates. Retrieved March 7, 2026, from [Link]

- Umareddy, P., & Veerareddy, A. (2015). Improved process for Centchroman, a selective estrogen receptor modulator (SERM). Journal of Chemical and Pharmaceutical Research, 7(7), 736-741.

-

Improved process for Centchroman, a selective estrogen receptor modulator (SERM). (2015, August 5). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Summary of studies on effectiveness of centchroman as a weekly contraceptive pill. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Studies on Centchroman, a new antifertility compound. (1971). PubMed. Retrieved March 7, 2026, from [Link]

- Singh, M. M. (2018). Centchroman: A safe reversible postcoital contraceptive with curative and prophylactic activity in many disorders. Frontiers in Bioscience (Elite Edition), 10(1), 1-14.

Sources

- 1. myadlm.org [myadlm.org]

- 2. resolvemass.ca [resolvemass.ca]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. resolvemass.ca [resolvemass.ca]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Centchroman: A safe reversible postcoital contraceptive with curative and prophylactic activity in many disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scilit.com [scilit.com]

- 10. Simultaneous determination of centchroman and tamoxifen along with their metabolites in rat plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. fda.gov [fda.gov]

- 13. anivet.au.dk [anivet.au.dk]

- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]

Application Notes and Protocols for the Use of Centchroman-d6 in Pharmacokinetic Studies

Introduction: The Rationale for Stable Isotope Labeling in Centchroman Pharmacokinetics

Centchroman, also known as Ormeloxifene, is a non-steroidal selective estrogen receptor modulator (SERM) utilized primarily as a once-a-week oral contraceptive and for the management of dysfunctional uterine bleeding.[1][2] Its mechanism of action involves modulating estrogen receptors in a tissue-specific manner, exhibiting anti-estrogenic effects on the endometrium and breasts, while having estrogenic effects on bone.[3][4] A comprehensive understanding of its pharmacokinetic (PK) profile—absorption, distribution, metabolism, and excretion (ADME)—is paramount for optimizing dosing regimens and ensuring its safety and efficacy.

Pharmacokinetic studies of Centchroman, which has a long terminal half-life of approximately 170 hours, necessitate a highly sensitive and specific bioanalytical method to accurately quantify its concentration in biological matrices over an extended period.[1][5] Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for quantitative bioanalysis due to its superior sensitivity, selectivity, and high-throughput capabilities.[6][7][8]

A critical component of a robust LC-MS/MS-based bioanalytical method is the use of an appropriate internal standard (IS).[9] The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as Centchroman-d6.[10][11] Centchroman-d6 is chemically identical to Centchroman, with the exception of six hydrogen atoms being replaced by deuterium. This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the IS, while their identical physicochemical properties ensure they behave similarly during sample preparation, chromatography, and ionization.[9][12] The use of a deuterated internal standard like Centchroman-d6 is crucial for correcting for variability in sample extraction, matrix effects, and instrument response, thereby ensuring the accuracy and precision of the pharmacokinetic data.[10][13]

This application note provides a detailed protocol for the use of Centchroman-d6 in pharmacokinetic studies, from study design and sample collection to bioanalytical method validation and data analysis, in accordance with regulatory guidelines.[14][15]

Experimental Design for a Preclinical Pharmacokinetic Study of Centchroman

A well-designed pharmacokinetic study is essential for generating reliable data. The following protocol outlines a typical single-dose preclinical PK study in rats.

Ethical Considerations

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Animal Model

-

Species: Sprague-Dawley rats

-

Sex: Female (to align with the primary clinical use of Centchroman)

-

Weight: 200-250 g

-

Acclimatization: Animals should be acclimatized for at least one week prior to the study.

Dosing

-

Dose Formulation: Centchroman should be dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water). The concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg.

-

Dose Administration: Administer a single oral dose of Centchroman (e.g., 10 mg/kg) via oral gavage.

Blood Sampling

-

Route: Jugular vein or retro-orbital plexus.

-

Time Points: Collect blood samples (approximately 200 µL) at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours post-dose. The extended sampling schedule is necessary to accurately characterize the long terminal half-life of Centchroman.[1]

-

Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA). Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the plasma. Transfer the plasma to labeled cryovials and store at -80°C until analysis.

Bioanalytical Method for the Quantification of Centchroman using LC-MS/MS

This section details the protocol for the quantitative analysis of Centchroman in plasma samples using a validated LC-MS/MS method with Centchroman-d6 as the internal standard.

Materials and Reagents

-

Centchroman (Reference Standard)

-

Centchroman-d6 (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Control rat plasma

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Centchroman and Centchroman-d6 in methanol.

-

Working Solutions: Prepare serial dilutions of the Centchroman stock solution in 50:50 acetonitrile:water to create calibration standards. Prepare a working solution of Centchroman-d6 (e.g., 100 ng/mL) in the same diluent.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[16][17][18]

-

Label microcentrifuge tubes for calibration standards, quality control (QC) samples, and unknown study samples.

-

To 50 µL of plasma in each tube, add 10 µL of the Centchroman-d6 working solution (internal standard).

-

Vortex briefly.

-

Add 150 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.[19][20]

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

Diagram of the Sample Preparation Workflow

Caption: A flowchart of the protein precipitation method for plasma samples.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters for the analysis of Centchroman. These may need to be optimized for the specific instrumentation used.

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient Elution | A time-programmed gradient from low to high organic content (e.g., 10% B to 90% B over 3-5 minutes) |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Centchroman: To be determined (e.g., precursor ion [M+H]+ → product ion) Centchroman-d6: To be determined (e.g., precursor ion [M+H]+ → product ion) |

| Ion Source Temp. | 500 - 550°C |

| Collision Gas | Argon |

Bioanalytical Method Validation

The bioanalytical method must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), to ensure its reliability.[14][15][21][22] The validation should assess the following parameters:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[14]

-

Accuracy and Precision: The closeness of the determined values to the true values and the degree of scatter between a series of measurements.[14]

-

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear regression with a weighting factor is typically used.

-

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[14]

-

Recovery: The efficiency of the extraction procedure.

-

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

-

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).[21]

Pharmacokinetic Data Analysis

The plasma concentration-time data for Centchroman will be analyzed using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin). The following PK parameters will be calculated:

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.

-

AUC(0-inf): Area under the plasma concentration-time curve from time zero to infinity.

-

t1/2: Terminal half-life.

-

CL/F: Apparent total clearance.

-

Vd/F: Apparent volume of distribution.

Diagram of the Overall Pharmacokinetic Study Workflow

Caption: A high-level overview of the pharmacokinetic study process.

Conclusion

The use of a deuterated internal standard, such as Centchroman-d6, is indispensable for the accurate and precise quantification of Centchroman in biological matrices for pharmacokinetic studies. The detailed protocol provided in this application note, encompassing study design, bioanalytical method validation, and data analysis, offers a robust framework for researchers in drug development. Adherence to these scientifically sound and validated procedures will ensure the generation of high-quality pharmacokinetic data, which is essential for the continued clinical evaluation and therapeutic use of Centchroman.

References

- Vertex AI Search. (2023, December 15). Centchroman (Ormeloxifene) : Indications, Uses, Dosage, Drugs Interactions, Side effects.

- Agno Pharmaceuticals. Mass Spectrometry In Bioanalysis: Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS).

- Sims, P. (2025, December 26).

- Bioanalysis Zone. (2018, May 24).

- Gondwe, T., et al. (2019). Scoping review to map evidence on mechanism of action, pharmacokinetics, effectiveness and side effects of centchroman as a contraceptive pill. BMJ Open, 9(10), e031121.

- PSM Made Easy. CENTCHROMAN TABLETS FAQs.

- NorthEast BioLab. Liquid Chromatography Mass Spectrometry (LC MS MS) Analysis.

- Biotrial.

- Journal of Chemical and Pharmaceutical Research. (2015). Qualitative and quantitative bioanalysis by liquid chromatography tandem mass spectrometry (LC-MS/MS).

- Phenomenex. (2025, June 9).

- Slideshare. (2014, October 15).

- Benchchem. (2025).

- Patsnap Synapse. (2024, July 17).

- Wikipedia. (2024, February 25). Ormeloxifene.

- ResolveMass. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- Abcam. (2024, February 21).

- U.S. Food and Drug Administration. (2022, November). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.

- Agilent Technologies. (2019).

- Singh, S. P., et al. (2008). Development and validation of a rapid, sensitive liquid chromatography–tandem mass spectrometry method using electrospray ionization for quantitation of centchroman in rat plasma and its application to preclinical pharmacokinetic study.

- U.S. Department of Health and Human Services. (2025, January).

- ThermoFisher Scientific.

- Lal, J. (2010). Clinical Pharmacokinetics and Interaction of Centchroman--A Mini Review. Contraception, 81(4), 275-80.

- LCGC. (2020, November 16).

- ResearchGate. (2010). Clinical pharmacokinetics and interaction of centchroman - A mini review.

- ResearchGate. (2008). Development and validation of a rapid, sensitive liquid chromatography-tandem mass spectrometry method using electrospray ionization for quantitation of centchroman in rat plasma and its application to preclinical pharmacokinetic study.

- WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.

- AptoChem. (2008).

- ResolveMass. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.

- International Journal of Pharmaceutical and Allied Sciences. (2016). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.

- Lal, J., et al. (1995).

Sources

- 1. Centchroman (Ormeloxifene) : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 2. Ormeloxifene - Wikipedia [en.wikipedia.org]

- 3. bmjopen.bmj.com [bmjopen.bmj.com]

- 4. What is the mechanism of Ormeloxifene? [synapse.patsnap.com]

- 5. Pharmacokinetics of centchroman in healthy female subjects after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. agnopharma.com [agnopharma.com]

- 7. nebiolab.com [nebiolab.com]

- 8. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]

- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 12. youtube.com [youtube.com]

- 13. texilajournal.com [texilajournal.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. FDA issues final guidance on bioanalytical method validation [gabionline.net]

- 16. Protein Precipitation Method | Phenomenex [phenomenex.com]

- 17. Protein precipitation: A comprehensive guide | Abcam [abcam.com]

- 18. agilent.com [agilent.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]

- 22. fda.gov [fda.gov]

Application of Centchroman-d6 as a Stable Isotope-Labeled Internal Standard in High-Throughput DMPK Assays

Application Note & Protocol: Application of Centchroman-d6 in DMPK Assays

Abstract & Introduction

Centchroman (Ormeloxifene) is a non-steroidal Selective Estrogen Receptor Modulator (SERM) widely used as a once-weekly oral contraceptive and in the management of dysfunctional uterine bleeding. Due to its high lipophilicity (

Centchroman-d6 (Ormeloxifene-d6) is the hexadeuterated stable isotope-labeled internal standard (SIL-IS) of Centchroman. It is the "gold standard" reference material for LC-MS/MS assays.[1] Unlike structural analogs (e.g., tamoxifen), Centchroman-d6 shares identical physicochemical properties—chromatographic retention, pKa, and ionization efficiency—with the analyte while remaining mass-resolved.

This guide details the application of Centchroman-d6 in Isotope Dilution Mass Spectrometry (IDMS) for pharmacokinetic (PK) and metabolic stability studies. It provides a validated protocol for quantifying Centchroman in plasma, focusing on minimizing ion suppression and ensuring data integrity.

Scientific Rationale: The Role of Centchroman-d6

Mechanism of Action: Isotope Dilution

In LC-MS/MS, the signal intensity is not strictly linear to concentration due to matrix effects (co-eluting phospholipids enhancing or suppressing ionization). Centchroman-d6 serves as a normalizer. Because it co-elutes with Centchroman, it experiences the exact same suppression or enhancement at the electrospray source.

By plotting the Response Ratio rather than absolute area, the assay corrects for:

-

Extraction Efficiency: Loss of analyte during Liquid-Liquid Extraction (LLE).

-

Injection Variability: Fluctuations in injection volume.

-

Matrix Effects: Ion suppression from plasma phospholipids.

Structural Specifications & Labeling

-

Analyte: Centchroman (

, MW 457.6) -

Internal Standard: Centchroman-d6 (

, MW 463.6) -

Label Position: The deuterium atoms are typically located on the 2,2-dimethyl group of the benzopyran ring. This position is metabolically stable and non-exchangeable, preventing "scrambling" (loss of D label to solvent).

Experimental Protocol

Materials & Reagents

-

Centchroman Reference Standard:

purity. -

Centchroman-d6 Internal Standard:

chemical purity, -

Biological Matrix: Rat or Human Plasma (K2EDTA).[2]

-

Extraction Solvent: n-Hexane with 2.5% Isopropanol (optimized for SERM recovery).

-

Mobile Phase: Acetonitrile (ACN) and 10mM Ammonium Acetate (pH 4.5).

Instrumentation (LC-MS/MS Conditions)

-

LC System: UHPLC (e.g., Agilent 1290, Waters Acquity).

-

Column: C18 Reverse Phase (e.g., Supelco Discovery HS C18,

). -

Mass Spectrometer: Triple Quadrupole (QqQ) operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization: Electrospray Ionization (ESI) Positive mode.[3]

Table 1: Optimized MRM Transitions

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (eV) | Note |

| Centchroman | 458.2 ( | 98.1 | 100 | 28 | Pyrrolidinium fragment |

| Centchroman-d6 | 464.2 ( | 98.1 | 100 | 28 | Pyrrolidinium fragment (Unlabeled)* |

> Technical Note: The fragmentation of Centchroman typically yields a dominant product ion at m/z 98.1, corresponding to the pyrrolidine ring detached from the ethyl ether chain. Since the d6 label is located on the benzopyran ring (remote from the pyrrolidine), the product ion remains m/z 98.1 for both the analyte and the IS. Selectivity is maintained by the mass shift in the Precursor (Q1) (458 vs 464).

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is preferred over Protein Precipitation (PPT) for Centchroman to remove phospholipids and improve sensitivity.

-

Aliquot: Transfer

of plasma into a glass tube. -

IS Spiking: Add

of Centchroman-d6 working solution ( -

Extraction: Add

of n-Hexane:Isopropanol (97.5:2.5 v/v) . -

Agitation: Vortex vigorously for 3 minutes or shake on a reciprocating shaker.

-

Phase Separation: Centrifuge at

for 5 minutes at -

Transfer: Flash freeze the aqueous layer (dry ice/methanol bath) and decant the organic supernatant into a clean tube.

-

Drying: Evaporate the organic solvent to dryness under a stream of nitrogen at

. -

Reconstitution: Reconstitute residue in

of Mobile Phase (ACN:Buffer 85:15). Vortex and transfer to LC vials.

Workflow Visualization

The following diagram illustrates the critical path for the bioanalytical workflow, ensuring sample integrity from collection to data acquisition.

Figure 1: Step-by-step bioanalytical workflow for Centchroman quantification using Centchroman-d6 IS.

Method Validation & Quality Control

To ensure the protocol is a self-validating system , the following parameters must be monitored per FDA/EMA Bioanalytical Method Validation guidelines.

Isotopic Purity & Cross-Talk

Before running samples, you must assess the "Cross-Talk" or Isotopic Contribution.

-

d0 to d6 Channel: Inject a high concentration of unlabeled Centchroman (Upper Limit of Quantification, ULOQ). Monitor the transition

.-

Acceptance: Response in d6 channel must be

of the IS response.

-

-

d6 to d0 Channel: Inject the pure Centchroman-d6 IS. Monitor the transition

.-

Acceptance: Response in d0 channel must be

of the Lower Limit of Quantification (LLOQ). -

Why? Impurities in the d6 standard (presence of d0, d1, d2 species) can artificially inflate the analyte concentration.

-

Matrix Effect Assessment

Calculate the Matrix Factor (MF) to ensure d6 is compensating correctly.

-

Set A (Standard): Analyte + IS in neat solvent.

-

Set B (Post-Extraction Spike): Extract blank plasma, then spike Analyte + IS into the residue.

-

Acceptance: The CV of the IS-normalized MF calculated from 6 different lots of plasma should be

.

Application Case Study: Pharmacokinetics in Rats

Scenario: A PK study administering

-

Sampling: Serial blood collection at 0, 0.5, 1, 2, 4, 8, 24, 48, 96, and 168 hours (due to long

). -

Calibration Range:

. -

Results:

-

The use of Centchroman-d6 typically yields a correlation coefficient (

) of -

Without d6: Ion suppression at the retention time (approx 3.5 min) often causes a 20-30% signal loss in early time-point samples (lipid-rich).

-

With d6: The IS signal drops proportionally, maintaining an accurate ratio.

-

References

-

Lal, J., et al. (1995).[4] "Pharmacokinetics of centchroman in healthy female subjects after oral administration." Contraception, 52(5), 297-300.[4] Link

-

Sharma, A., et al. (2015). "Rapid quantitative analysis of ormeloxifene and its active metabolite, 7-desmethyl ormeloxifene, in rat plasma using liquid chromatography-tandem mass spectrometry." Journal of Chromatography B, 997, 103-109. Link

-

BenchChem. (2025).[1][5] "A Researcher's Guide to Assessing the Isotopic Purity of Tanshinone IIA-d6" (General guidance on Deuterated IS Purity). Link

-

Gu, H., et al. (2015). "Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites." Journal of Chromatography B. Link

-

US FDA. (2018). "Bioanalytical Method Validation Guidance for Industry." Link

Sources

Application Note: High-Sensitivity Bioanalysis of Ormeloxifene (Centchroman) in Human Plasma Using Centchroman-d6

Executive Summary

This application note details a robust, regulatory-compliant methodology for the quantification of Ormeloxifene (Centchroman) in human plasma. To meet the stringent requirements of FDA Bioanalytical Method Validation (BMV) and ICH M10 guidelines, this protocol utilizes Centchroman-d6 as a Stable Isotope Labeled Internal Standard (SIL-IS).

The use of Centchroman-d6 is critical for this specific assay due to Ormeloxifene's high lipophilicity and the complexity of the plasma matrix. Unlike structural analogs (e.g., Tamoxifen), the deuterated standard co-elutes with the analyte, effectively compensating for matrix-induced ionization suppression and extraction variability.

Introduction & Scientific Rationale

The Analyte: Ormeloxifene

Ormeloxifene is a Selective Estrogen Receptor Modulator (SERM) used as a non-steroidal oral contraceptive.[1][2][3]

-

PK Challenge: It exhibits a long terminal half-life (

hours) and a delayed -

Bioanalytical Challenge: The drug requires a low Lower Limit of Quantification (LLOQ) (typically

ng/mL) to characterize the terminal elimination phase required for

Why Centchroman-d6?

In LC-MS/MS, "matrix effects" occur when endogenous plasma components (phospholipids) co-elute with the analyte, suppressing ionization efficiency.

-

Analog IS (e.g., Tamoxifen): Elutes at a different time; does not experience the exact same suppression as Ormeloxifene.

-

SIL-IS (Centchroman-d6): Chemically identical with a mass shift (+6 Da). It co-elutes perfectly, experiencing identical suppression. When the ratio of Analyte/IS is calculated, the suppression error cancels out.

Experimental Protocol

Materials & Reagents

-

Reference Standard: Ormeloxifene Hydrochloride (>99.5% purity).

-

Internal Standard: Centchroman-d6 (Ormeloxifene-d6) (>98% isotopic purity).

-

Matrix: Drug-free human plasma (K2EDTA anticoagulant).

-

Solvents: LC-MS grade Acetonitrile, Methanol, n-Hexane, Isopropanol (IPA), Ammonium Acetate.

Analytical Workflow (Visualized)

The following diagram outlines the extraction and analysis logic, emphasizing the Liquid-Liquid Extraction (LLE) pathway chosen for maximum sample cleanliness.

Figure 1: Liquid-Liquid Extraction (LLE) workflow ensuring removal of phospholipids prior to injection.

Stock Solution Preparation

-

Ormeloxifene Stock: Dissolve 10 mg in Methanol to yield 1.0 mg/mL.

-

Centchroman-d6 Stock: Dissolve 1 mg in Methanol to yield 0.1 mg/mL.

-

Working IS Solution: Dilute d6 stock to ~50 ng/mL in 50% Methanol/Water.

Sample Preparation (Liquid-Liquid Extraction)

LLE is superior to Protein Precipitation (PPT) for this molecule as it removes phospholipids that cause ion suppression.

-

Aliquot: Transfer 200 µL of plasma into a glass tube.

-

IS Addition: Add 50 µL of Working IS Solution (Centchroman-d6). Vortex for 30 sec.

-

Extraction: Add 2.5 mL of extraction solvent (n-Hexane : Isopropanol, 98:2 v/v ).

-

Note: The small amount of IPA increases recovery of the polar pyrrolidine moiety.

-

-

Agitation: Vortex for 5 mins or shaker at 1200 rpm for 10 mins.

-

Centrifugation: 4000 rpm for 5 mins at 4°C.

-

Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean tube.

-

Drying: Evaporate to dryness under Nitrogen stream at 40°C.

-

Reconstitution: Reconstitute residue in 150 µL Mobile Phase. Vortex and transfer to autosampler vials.

LC-MS/MS Conditions

Chromatographic Parameters

-

Instrument: UHPLC System (e.g., Shimadzu Nexera or Waters Acquity).

-

Column: Kinetex C18 or Hypersil Gold C18 (

mm, 1.7 µm or 3 µm). -

Column Temp: 40°C.

-

Flow Rate: 0.4 mL/min.

-

Injection Vol: 5–10 µL.

-

Mobile Phase:

-

A: 10mM Ammonium Acetate in Water (pH 4.5).

-

B: Acetonitrile.[4]

-

Gradient Program:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 30 | Initial |

| 0.50 | 30 | Hold |

| 2.50 | 90 | Ramp to elute |

| 3.50 | 90 | Wash |

| 3.60 | 30 | Re-equilibrate |

| 5.00 | 30 | Stop |

Mass Spectrometry Parameters

-

Source: ESI Positive Mode.

-

Spray Voltage: 4500–5500 V.

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | Collision Energy (V) |

|---|

| Ormeloxifene | 458.3

*Note on d6 Transition: The product ion 98.1 represents the pyrrolidine ring. If your d6 labeling is on the pyrrolidine ring, the product ion will shift (e.g., to ~104). If labeling is on the chroman core, the product ion remains 98.1. Always perform a product ion scan on your specific batch of IS to confirm.

Bioequivalence Study Design

Designing a BE study for Ormeloxifene requires handling its extremely long half-life to prevent "carryover" effects in crossover designs.

Study Architecture

-

Design: Randomized, Open-label, Balanced, Two-Treatment, Two-Period, Two-Sequence, Single-Dose Crossover.

-

Subjects: Healthy female volunteers (non-childbearing potential preferred to avoid cycle interference, or strictly timed within cycle).

-

Washout Period: Minimum 28 days (approx 4 weeks).

-

Reasoning:

days.[2] 5 half-lives = 35 days. However, regulatory bodies often accept 3-4 weeks if pre-dose samples in Period II are <5% of

-

Sampling Schedule (Visualized)

Figure 2: Pharmacokinetic sampling phases. Note the extended elimination phase sampling.

Specific Timepoints: Pre-dose, 0.5, 1, 2, 3, 4, 5, 6, 8, 10, 12, 24, 48, 72, 96, 120, 168, 216, 360, 504, and 672 hours post-dose.

Method Validation & Acceptance Criteria

To ensure the method is "fit for purpose" per ICH M10:

-

Selectivity: Analyze 6 blank plasma lots (including lipemic/hemolyzed). No interference >20% of LLOQ at retention time of Ormeloxifene.

-

Linearity: Range 0.5 ng/mL to 100 ng/mL . Correlation coefficient (

) -

Accuracy & Precision:

-

Intra-batch: CV < 15% (20% at LLOQ).

-

Inter-batch: CV < 15% (20% at LLOQ).

-

-

Matrix Effect (IS Normalized):

-

Calculate Matrix Factor (MF) for Analyte and IS.

-

IS-Normalized MF = (MF Analyte / MF IS).

-

This value must be close to 1.0 and consistent (CV < 15%) across different donor lots. This is the primary proof that Centchroman-d6 is working correctly.

-

Troubleshooting & Best Practices

-

Issue: Low Recovery.

-

Cause: Ormeloxifene adheres to glass/plastic due to lipophilicity.

-

Fix: Ensure the reconstitution solvent contains at least 30% organic (Acetonitrile) before injection. Do not use 100% aqueous.

-

-

Issue: Carryover.

-

Cause: High concentration samples contaminating the injector.

-

Fix: Use a needle wash of Acetonitrile:Isopropanol:Formic Acid (40:40:20).

-

-

Issue: IS Variation.

-

Cause: Inconsistent pipetting of the small IS volume.

-

Fix: Prepare a larger volume of "working IS" solution and add 50 µL rather than spiking 5 µL of a concentrate.

-

References

-

US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[8][9] (2018).[9][10] Link

-

International Council for Harmonisation (ICH). M10 Bioanalytical Method Validation and Study Sample Analysis. (2022).[5][9] Link

-

Lal, J., et al. "Pharmacokinetics of Centchroman in healthy female subjects after oral administration." Contraception 52.5 (1995): 297-300. Link

-

Mishra, A., et al. "Rapid quantitative analysis of ormeloxifene and its active metabolite... in rat plasma using LC-MS/MS." Journal of Chromatography B (2015). Link

-

BenchChem. "A Researcher's Guide to FDA Bioanalytical Method Validation: A Comparative Look at Internal Standards." (2025). Link

Sources

- 1. Rapid quantitative analysis of ormeloxifene and its active metabolite, 7-desmethyl ormeloxifene, in rat plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ormeloxifene - Wikipedia [en.wikipedia.org]

- 3. torrentpharma.com [torrentpharma.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Bioanalytical Method Development and Validation of Memantine in Human Plasma by High Performance Liquid Chromatography with Tandem Mass Spectrometry: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jopcr.com [jopcr.com]

- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fda.gov [fda.gov]

Application Note: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Quantification of Centchroman using Centchroman-d6

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Biological Fluids (Plasma, Serum) Methodology: LC-MS/MS with Stable Isotope-Labeled Internal Standard (SIL-IS)

Introduction & Scientific Rationale

Centchroman (Ormeloxifene) is a non-steroidal selective estrogen receptor modulator (SERM) widely utilized as an oral contraceptive and in the management of dysfunctional uterine bleeding and hormone-dependent carcinomas. In preclinical and clinical pharmacokinetic (PK) studies, quantifying Centchroman at sub-nanogram levels is critical.

However, bioanalytical quantification via Electrospray Ionization (ESI) is notoriously susceptible to matrix effects —where endogenous lipids (e.g., glycerophosphocholines) co-elute with the analyte, causing unpredictable ion suppression or enhancement. To establish a highly trustworthy and self-validating assay, this protocol employs Centchroman-d6 as a Stable Isotope-Labeled Internal Standard (SIL-IS).

The Causality Behind Experimental Choices (E-E-A-T)

-

Why Centchroman-d6? Centchroman-d6 shares the exact physicochemical properties, lipophilicity, and chromatographic retention time as the target analyte. Any matrix-induced ionization suppression experienced by Centchroman is proportionally experienced by the SIL-IS. By quantifying the ratio of the analyte to the IS, the method mathematically nullifies matrix variations, ensuring absolute quantitative accuracy.

-

Why Liquid-Liquid Extraction (LLE)? Protein precipitation (PPT) with organic solvents often leaves high concentrations of residual phospholipids in the supernatant. Centchroman is highly lipophilic (logP ~ 5.5). By employing an LLE solvent system of 2.5% isopropanol in n-hexane , we selectively extract the non-polar Centchroman while permanently partitioning polar interferents and proteins into the aqueous waste[1]. The addition of 2.5% isopropanol disrupts weak protein binding, maximizing absolute recovery (>90%).

-

Why Ammonium Acetate (pH 4.5)? Centchroman contains a basic pyrrolidine ring (pKa ~9.5). Buffering the mobile phase to pH 4.5 ensures the tertiary amine remains fully protonated (

). This maximizes ionization efficiency in the positive ESI source and prevents peak tailing on the C18 stationary phase[1].

Mandatory Visualization: Sample Preparation Workflow

The following workflow illustrates the optimized Liquid-Liquid Extraction (LLE) procedure designed to isolate Centchroman and Centchroman-d6 from biological matrices.

Fig 1: Step-by-step sample preparation workflow for Centchroman quantification via LC-MS/MS.

Experimental Protocol

Reagent Preparation

-

Mobile Phase Buffer: Dissolve 0.77 g of Ammonium Acetate in 1000 mL of LC-MS grade water to yield a 0.01 M solution. Adjust the pH to 4.5 using glacial acetic acid. Filter through a 0.22 µm membrane.

-

Extraction Solvent: Mix 25 mL of LC-MS grade Isopropanol with 975 mL of n-Hexane.

-

Standard Solutions: Prepare a primary stock of Centchroman (1 mg/mL) and Centchroman-d6 (1 mg/mL) in methanol. Dilute to working concentrations (0.2 - 200 ng/mL) using 50% methanol in water.

Step-by-Step Liquid-Liquid Extraction (LLE)

This protocol is self-validating: Always process a Blank (matrix only), a Zero (matrix + IS), and Quality Control (QC) samples alongside unknown samples to verify the absence of carryover and ensure extraction efficiency.

-

Aliquot: Transfer 100 µL of rat/human plasma into a 2.0 mL polypropylene microcentrifuge tube[1].

-

Internal Standard Spiking: Add 10 µL of the Centchroman-d6 working solution (100 ng/mL) to all tubes except the Blank. Vortex briefly.

-

Alkalinization: Add 50 µL of 0.1 M NaOH to the sample. Causality: Raising the pH slightly suppresses the ionization of acidic matrix interferents, keeping them in the aqueous phase during extraction.

-

Extraction: Add 1.0 mL of the extraction solvent (2.5% isopropanol in n-hexane).

-

Mixing & Separation: Vortex vigorously for 5 minutes to ensure maximum partitioning. Centrifuge at 10,000 × g for 10 minutes at 4°C to achieve a sharp phase separation.

-

Evaporation: Carefully transfer 800 µL of the upper organic layer into a clean glass vial. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen gas at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex for 2 minutes and transfer to an autosampler vial.

Instrumental Conditions & Data Presentation

Chromatographic Separation

An isocratic elution strategy is employed to ensure a rapid turnaround time while maintaining sharp peak symmetry.

Table 1: HPLC Chromatographic Conditions

| Parameter | Specification |

| Analytical Column | Supelco Discovery C18 (50 mm × 4.6 mm, 5 µm) |

| Mobile Phase | 0.01 M Ammonium Acetate (pH 4.5) : Acetonitrile (10:90, v/v) |

| Flow Rate | 0.75 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Total Run Time | 4.0 minutes (Centchroman elutes at ~2.5 min) |

Mass Spectrometry Parameters

Detection is performed on a triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source operating in positive ion mode. Quantification is achieved via Multiple Reaction Monitoring (MRM)[2].

Note: The product ion m/z 104.2 for Centchroman-d6 assumes the deuterium labeling is located on the pyrrolidine ring. If the labeling is on the chroman core, the product ion will remain m/z 98.2.

Table 2: MS/MS MRM Parameters

| Analyte | Precursor Ion ( | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |

| Centchroman | 458.6 | 98.2 | 60 | 35 |

| Centchroman-d6 (IS) | 464.6 | 104.2 | 60 | 35 |

| Ion Spray Voltage | 5500 V | - | - | - |

| Source Temperature | 500°C | - | - | - |

Method Validation Summary

The method must be validated according to FDA/ICH bioanalytical guidelines. Below is the expected quantitative performance profile based on established literature for this methodology[1][3].

Table 3: Expected Validation Parameters

| Parameter | Performance Criteria |

| Linear Dynamic Range | 0.2 – 200 ng/mL ( |

| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL (Signal-to-Noise > 10) |

| Intra-day Precision (%RSD) | |

| Inter-day Accuracy (%Bias) | |

| Absolute Extraction Recovery | > 90% (Consistent across LLOQ, Low, Mid, and High QCs) |

| Matrix Effect | < 5% variation (Normalized by SIL-IS) |

References

1.1 - ResearchGate / Journal of Chromatography B[1] 2.3 - R Discovery / Biomedical Chromatography[3] 3.2 - ResearchGate[2]

Sources

Standard operating procedure for handling and storage of Centchroman-d6

Application Note & Standard Operating Procedure: Handling, Storage, and Bioanalytical Integration of Centchroman-d6

Executive Summary

Centchroman-d6 (also known as Ormeloxifene-d6) is a highly specialized, stable isotopically labeled reference material utilized primarily as an Internal Standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1]. As the deuterated analog of the selective estrogen receptor modulator (SERM) Centchroman, it is critical for compensating for matrix effects, extraction variances, and ionization anomalies during pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM) assays[2]. This document outlines the authoritative standard operating procedures (SOP) for its handling, storage, and bioanalytical application.

Mechanistic Rationale for Isotopic Labeling

In bioanalytical mass spectrometry, endogenous matrix components (e.g., circulating phospholipids, proteins) frequently cause unpredictable ion suppression or enhancement in the electrospray ionization (ESI) source[1]. Centchroman-d6 incorporates six deuterium atoms on its dimethyl moiety, increasing its molecular weight by ~6 Da (m/z 463.64) compared to the unlabeled active pharmaceutical ingredient (m/z 457.61)[3],[4].

Causality of Design: Because the deuterium atoms are located on stable aliphatic carbon centers rather than exchangeable heteroatoms (such as O or N), the molecule is highly resistant to isotopic back-exchange in aqueous acidic mobile phases. This structural stability ensures that the D6 label remains fully intact during reverse-phase chromatography. Consequently, the IS perfectly co-elutes with unlabeled Centchroman, experiencing identical matrix effects at the exact moment of ionization, thereby normalizing the mass spectrometric response and ensuring quantitative accuracy[2].

Physicochemical Profiling

Understanding the physical properties of Centchroman-d6 is essential for preventing structural degradation. As a chroman derivative, it is inherently susceptible to photo-oxidation and must be shielded from light.

Table 1: Physicochemical Properties of Centchroman-d6

| Property | Specification |

| Chemical Name | rel-1-[2-[4-[(3R,4R)-3,4-Dihydro-7-methoxy-2,2-(dimethyl-d6)-3-phenyl-2H-1-benzopyran-4-yl]phenoxy]ethyl]pyrrolidine[4] |

| Common Synonyms | Ormeloxifene-d6, trans-Centchroman-d6[3],[5] |

| Molecular Formula | C₂₀H₂₉D₆NO₃[3],[4] |

| Molecular Weight | 463.64 g/mol [4] |

| CAS Number | 2124278-85-7 (Labeled)[5] / 78994-24-8 (Unlabeled)[3] |

| Solvent Compatibility | Acetonitrile, Methanol, DMSO, Chloroform[2] |

Standard Operating Procedure: Handling & Storage

Improper storage of stable isotopes can lead to chemical degradation or moisture absorption, fundamentally altering the true concentration of the prepared standard.

Table 2: Storage and Stability Matrix

| State / Matrix | Temperature | Container / Conditions | Estimated Stability |

| Lyophilized Powder | -20°C | Desiccated, Amber Glass | > 2 Years[2] |

| Lyophilized Powder | 2-8°C | Desiccated, Amber Glass | < 1 Month (Transit/Short-term)[4] |

| Primary Stock (1 mg/mL) | -20°C | Amber Glass, PTFE-lined cap | 3 - 6 Months[2] |

| Spiked Plasma Matrix | -80°C | Polypropylene Cryovials | > 30 Days[1] |

Step-by-Step Preparation of Primary Stock Solutions

-

Thermal Equilibration: Remove the Centchroman-d6 vial from the -20°C freezer and allow it to equilibrate to room temperature inside a desiccator for at least 30 minutes.

-

Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, which compromises the gravimetric accuracy of the standard and accelerates degradation.

-

-

Analytical Weighing: Using a calibrated microbalance, weigh the desired mass (e.g., 1.00 mg) into a low-actinic (amber) glass volumetric flask.

-

Dissolution: Dissolve the powder in MS-grade Acetonitrile to achieve a 1.0 mg/mL primary stock solution[2].

-

Causality: Acetonitrile is preferred over protic solvents (like Methanol) for long-term storage to eliminate any risk of nucleophilic degradation or esterification over time.

-

-

Aliquoting: Divide the primary stock into 50 µL or 100 µL aliquots in amber glass vials.

-

Causality: Aliquoting prevents repeated freeze-thaw cycles that introduce moisture and cause localized concentration gradients.

-

-

Storage: Store all aliquots immediately at -20°C[2].

Figure 1: Step-by-step workflow for the preparation and cryogenic storage of Centchroman-d6 stocks.

Bioanalytical Application Note: LC-MS/MS Integration

Centchroman-d6 is routinely used to quantify Centchroman in plasma, serum, and dried blood spots (DBS)[6],[1]. It also serves as a highly reliable surrogate IS for other lipophilic compounds (such as pyrethroids)[2].

Liquid-Liquid Extraction (LLE) Protocol

-

Spiking: Aliquot 100 µL of biological matrix (e.g., rat or human plasma) into a microcentrifuge tube. Spike with 10 µL of the Centchroman-d6 working solution (e.g., 100 ng/mL)[1]. Vortex for 30 seconds to ensure protein binding equilibrium.

-

Extraction: Add 1.0 mL of extraction solvent (2.5% v/v isopropanol in n-hexane)[1].

-

Causality: n-Hexane is highly non-polar, effectively precipitating proteins and leaving polar phospholipids trapped in the aqueous layer. The addition of 2.5% isopropanol slightly increases the polarity of the organic phase, optimizing the recovery of the moderately lipophilic Centchroman without extracting matrix interferents[1].

-

-

Phase Separation: Vortex vigorously for 3 minutes, then centrifuge at 10,000 rpm for 5 minutes at 4°C.

-

Evaporation: Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of ultra-pure Nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of mobile phase (e.g., 0.01 M ammonium acetate pH 4.5 : acetonitrile, 10:90 v/v)[1]. Transfer to an autosampler vial for analysis.

Figure 2: Bioanalytical LC-MS/MS workflow utilizing Centchroman-d6 as an internal standard.

Trustworthiness: Self-Validating Quality Control Systems

To ensure the integrity of the bioanalytical assay, the following self-validating QC steps must be embedded into every analytical batch:

-

Isotopic Cross-Talk Evaluation: Before running biological samples, inject a "Zero Sample" (blank matrix spiked only with Centchroman-d6). Monitor the MRM transition for unlabeled Centchroman.

-

Causality: This validates the isotopic purity of the D6 standard. If an unlabeled D0 impurity is present in the standard, it will artificially inflate the Lower Limit of Quantification (LLOQ). The D0 response must be strictly < 20% of the LLOQ response.

-

-

Matrix Effect (ME) Factor Calculation: Calculate the ME by comparing the peak area of Centchroman-d6 spiked into post-extracted blank matrix versus the peak area of the IS in neat solvent. A ME between 85% and 115% validates that the 2.5% isopropanol/n-hexane extraction successfully bypassed ion-suppressing phospholipids[1].

References

-

Title: trans-Ormeloxifene-d6 Reference Standard Specifications Source: Axios Research URL: [Link]

-

Title: Chemical Name : Centchroman-d6 Source: Pharmaffiliates URL: [Link]

-

Title: Simultaneous quantification of centchroman and its 7-demethylated metabolite in rat dried blood spot samples using LC-MS/MS Source: Biomedical Chromatography (via PubMed) URL: [Link]

-

Title: Development and validation of a rapid, sensitive liquid chromatography-tandem mass spectrometry method using electrospray ionization for quantitation of centchroman in rat plasma Source: Journal of Chromatography B (via PubMed) URL: [Link]

-

Title: Validation of a Rapid and Sensitive UPLC–MS-MS Method Coupled with Protein Precipitation for the Simultaneous Determination of Seven Pyrethroids in 100 µL of Rat Plasma by Using Ammonium Adduct as Precursor Ion Source: Journal of Analytical Toxicology (via PubMed Central) URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Validation of a Rapid and Sensitive UPLC–MS-MS Method Coupled with Protein Precipitation for the Simultaneous Determination of Seven Pyrethroids in 100 µL of Rat Plasma by Using Ammonium Adduct as Precursor Ion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. trans-Ormeloxifene-d6 - CAS - 78994-24-8 (noon-labelled) | Axios Research [axios-research.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. clearsynth.com [clearsynth.com]

- 6. discovery.researcher.life [discovery.researcher.life]

Application Note: High-Precision Toxicokinetics of Centchroman Using Deuterated Internal Standardization (Centchroman-d6)

This Application Note and Protocol guide details the use of Centchroman-d6 (Ormeloxifene-d6) as a stable isotope-labeled internal standard (SIL-IS) in preclinical toxicology.

Executive Summary

Centchroman (Ormeloxifene) is a non-steroidal Selective Estrogen Receptor Modulator (SERM) used as a weekly oral contraceptive and therapeutic for dysfunctional uterine bleeding.[1] In preclinical toxicology, accurate quantification of Centchroman is challenged by its long half-life (~168 hours), enterohepatic recirculation, and susceptibility to matrix effects in biological fluids.[1]